(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine CAS number
(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine CAS number
An In-Depth Technical Guide to (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: A Chiral Building Block for Advanced Drug Discovery
Abstract
(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, identified by CAS Number 1004538-33-3 , is a chiral synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a stereodefined pyrrolidine core, a protected amine functionality, and a tertiary amine side chain, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, a detailed, field-proven synthetic protocol with mechanistic insights, its applications in modern drug discovery, and comprehensive safety and handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Core Compound Identity and Physicochemical Properties
(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry.[2] The "(R)" designation indicates the stereochemistry at the C3 position of the pyrrolidine ring, a critical feature for achieving target-specific interactions in drug candidates. The "1-Boc" signifies the presence of a tert-butoxycarbonyl protecting group on the pyrrolidine nitrogen, which modulates its reactivity and solubility, making it amenable to a wide range of synthetic transformations.
The key physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally derived for related compounds, other values are computationally predicted, a standard practice for specialized reagents.
| Property | Value | Source |
| CAS Number | 1004538-33-3 | PubChem[1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 214.30 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | PubChem[1] |
| Synonyms | (R)-1-Boc-3-Dimethylaminopyrrolidine, (R)-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate | PubChem[1] |
| Physical State | Liquid (Predicted) | N/A |
| Color | Colorless to pale yellow (Typical) | N/A |
| Boiling Point | ~243-244 °C (Estimated, based on related structures) | Sigma-Aldrich[3] |
| Density | ~1.0 g/mL (Estimated) | N/A |
| XLogP3 | 1.3 | PubChem[1] |
Synthesis and Mechanistic Rationale
The synthesis of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is not commonly detailed in primary literature, as it is often considered a specialized building block. However, a robust and logical synthetic route can be designed starting from a commercially available precursor, (R)-1-Boc-3-hydroxypyrrolidine. The strategy involves two key transformations: an oxidation of the secondary alcohol to a ketone, followed by a direct reductive amination.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step 1: Oxidation of (R)-1-Boc-3-hydroxypyrrolidine
The initial step is the oxidation of the secondary alcohol to a ketone. While various oxidizing agents can be employed (e.g., Swern, PCC), the use of Dess-Martin Periodinane (DMP) is often preferred in a research and development setting due to its mild reaction conditions and high efficiency, minimizing the risk of over-oxidation or side reactions.
Experimental Protocol:
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Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq).
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Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the two layers are clear.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-3-pyrrolidinone. This intermediate is often of sufficient purity to be used directly in the next step.
Step 2: Direct Reductive Amination
Direct reductive amination is a highly efficient method for forming C-N bonds.[4][5] This step involves the reaction of the intermediate ketone with dimethylamine to form an unstable enamine or iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[6] Its mildness prevents the reduction of the starting ketone and is selective for the protonated iminium intermediate, leading to a cleaner reaction profile with higher yields.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the crude 1-Boc-3-pyrrolidinone (1.0 eq) from the previous step in an appropriate solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
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Amine Addition: Add an aqueous solution of dimethylamine (2.0-3.0 eq, typically 40 wt. %) to the solution.
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Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic and may require occasional cooling to maintain room temperature.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
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Extraction and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable properties, including its three-dimensional shape, metabolic stability, and ability to engage in hydrogen bonding.[2][7] The specific stereochemistry and functional handles of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine make it a valuable building block for introducing a chiral, basic nitrogen center into a drug candidate, which can be crucial for target binding and improving pharmacokinetic properties.
Role as a Chiral Building Block
The dimethylaminomethyl group provides a basic center that can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets. The (R)-stereochemistry ensures a precise spatial orientation of this group, which is often critical for achieving high potency and selectivity. This is particularly relevant in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system (CNS) agents.[8]
Case Study: Kinase Inhibitors
While specific examples for this exact molecule are often proprietary, its utility can be illustrated by analogy to related structures. For instance, substituted pyrrolidines are key components in a number of potent kinase inhibitors.[7] The pyrrolidine ring often serves as a scaffold to correctly position pharmacophoric elements that interact with the kinase hinge region or other allosteric sites. The dimethylaminomethyl side chain can enhance solubility and provide an additional binding interaction.
Caption: General workflow for incorporating the building block into a larger molecule.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on closely related aminopyrrolidine derivatives and should be strictly followed.
4.1. Hazard Identification (Anticipated)
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Skin and Eye Irritant: Amine-containing compounds can be corrosive or irritating to the skin and eyes.
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Harmful if Swallowed or Inhaled: Avoid ingestion and inhalation of vapors.
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Flammability: May be combustible, though not highly flammable.
4.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
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Body Protection: Wear a standard laboratory coat.
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Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhaling vapors.
4.3. Handling and Storage
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Handling: Use only under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Take precautionary measures against static discharge.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is advisable to store under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine stands out as a highly valuable chiral building block for modern drug discovery. Its well-defined stereochemistry and versatile functional groups provide medicinal chemists with a powerful tool to synthesize novel, potent, and selective drug candidates. The synthetic route outlined in this guide offers a reliable and scalable method for its preparation, grounded in well-established and mechanistically understood chemical transformations. By adhering to the stringent safety protocols detailed herein, researchers can confidently and effectively leverage this compound to advance their research and development programs.
References
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ResearchGate. (2025). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]
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MDPI. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams. Retrieved from [Link]
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